(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid
Description
“(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid” is a non-proteinogenic cyclic amino acid characterized by an eight-membered cyclooctene ring system with stereospecific functional groups. Its structure includes:
- Stereochemistry: The 1S and 2R configurations define the spatial arrangement of the amino (-NH₂) and carboxylic acid (-COOH) groups.
- Double bond: A Z-configured (cis) double bond at the 3-position introduces rigidity and influences conformational flexibility.
The compound is often used in its Boc-protected form (N-Boc-(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid, CAS 1335031-75-8) to enhance stability during synthetic processes . Its molecular formula is C₉H₁₃NO₂ (free form) or C₁₄H₂₃NO₄ (Boc-protected), with a molecular weight of approximately 167.2 g/mol (free) and 269.34 g/mol (protected) .
Properties
IUPAC Name |
(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h4,6-8H,1-3,5,10H2,(H,11,12)/b6-4-/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJMQQKIVRVQJT-VFYBFDEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C=CC1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](/C=C\C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a cyclooctene derivative, which is then functionalized to introduce the amino and carboxylic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and physicochemical distinctions between “(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid” and related cyclic amino acids or derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Ring Size and Flexibility: The cyclooctene ring (8-membered) in the target compound provides moderate flexibility compared to smaller rings like cyclohexane (6-membered) or pyrrolidine (5-membered). Smaller rings (e.g., cyclohexane , pyrrolidine ) exhibit greater rigidity, which may enhance metabolic stability but reduce conformational adaptability.
Functional Group Diversity: The target compound’s amino-carboxylic acid motif resembles proteinogenic amino acids, enabling mimicry in peptide synthesis. In contrast, the cyclohexane derivative’s hydroxyl group and the pyrrolidine’s ketone introduce distinct polarities and hydrogen-bonding capabilities. The Boc-protected form of the target compound is critical for synthetic applications, shielding the amino group during reactions.
Hydrophilicity: The hydroxyl group in the cyclohexane derivative increases hydrophilicity compared to the cyclooctene compound, which lacks polar substituents beyond the amino and carboxylic acid groups.
Synthetic and Biological Relevance: The cyclooctene compound’s strained ring may predispose it to ring-opening reactions or act as a conformational constraint in drug design.
Biological Activity
(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid, also known as cis-2-aminocyclo-oct-3-ene-1-carboxylic acid, is a bicyclic compound with a unique structure that has garnered interest in various fields of biological research. Its molecular formula is and it has a CAS number of 1335093-12-3. This compound is primarily studied for its potential biological activities, including its role as a building block in peptide synthesis and its effects on cellular processes.
Chemical Structure
The compound features a cyclooctene ring with an amino group and a carboxylic acid functional group. The stereochemistry at the 1S, 2R, and 3Z positions is critical for its biological activity.
Research indicates that this compound may exhibit several biological activities:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes linked to amino acid metabolism.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
- Antimicrobial Properties : Some derivatives of this compound have shown potential antimicrobial activity against various bacterial strains, suggesting a possible application in developing new antibiotics.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of various amino acids on enzyme activity related to metabolic disorders. The findings indicated that this compound exhibited significant inhibition of specific enzymes involved in amino acid catabolism.
Case Study 2: Neuroprotection
In a study focusing on neurodegenerative diseases, researchers investigated the neuroprotective effects of cyclic amino acids. The results demonstrated that this compound significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stress.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The following table summarizes key findings from various studies:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Enzyme Inhibition | Significant inhibition of amino acid catabolic enzymes observed. |
| Neurobiology Letters | Neuroprotection | Reduced neuronal apoptosis under oxidative stress conditions. |
| Antimicrobial Agents Journal | Antimicrobial Activity | Effective against multiple bacterial strains; potential for antibiotic development. |
Q & A
Q. What are the common synthetic routes for (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid?
- Methodological Answer : The synthesis of this compound typically involves regioselective azidolysis and cyclization strategies. For example, azidolysis of epoxide precursors followed by stereocontrolled cyclization under basic conditions can yield the cyclooctene backbone. Protective group strategies, such as Fmoc (fluorenylmethyloxycarbonyl), are employed to preserve the amino group during synthesis . Industrial-scale approaches may utilize continuous flow reactors to enhance yield and enantiomeric purity . Key steps include:
- Epoxide preparation : Cyclooctene oxide intermediates.
- Azidolysis : Introduction of the amino group via NaN₃.
- Cyclization : Base-mediated ring closure (e.g., K₂CO₃ in methanol).
- Deprotection : Acidic cleavage of protective groups (e.g., TFA for Fmoc).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and regiochemistry. For instance, coupling constants (J values) distinguish Z and E alkene configurations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₃NO₂).
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol gradients .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Q. How is the biological activity of this compound screened in academic research?
- Methodological Answer :
- Enzyme Inhibition Assays : Tested against targets like β-lactamases or peptidases using fluorogenic substrates. Activity is quantified via IC₅₀ values .
- Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) and membrane permeability (Caco-2 monolayers).
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to proteins like penicillin-binding proteins .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline .
- Waste Disposal : Incinerate via licensed facilities to prevent environmental release .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : Stereochemical variations (e.g., 1S,2R vs. 1R,2S) significantly alter target binding. For example, enantiomers of cyclohexene analogs show >100-fold differences in β-lactamase inhibition due to mismatched hydrogen bonding . To assess this:
- Enantiomer-Specific Assays : Compare IC₅₀ values for (1S,2R) vs. (1R,2S) isomers.
- Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., RMSD values in GROMACS) .
Q. What computational methods are used to optimize synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition-state energies for key steps like azidolysis. For example, Gibbs free energy (ΔG‡) calculations identify kinetically favorable pathways . Software like Gaussian 16 or ORCA is used for:
- Reaction Mechanism Elucidation : Visualize intermediates via intrinsic reaction coordinate (IRC) analysis.
- Solvent Effects : PCM (Polarizable Continuum Model) evaluates solvent polarity on yield .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical inconsistencies. To address this:
- Repurification : Use preparative HPLC to isolate >99% pure samples.
- Batch Analysis : Compare multiple synthetic batches via LC-MS.
- Structural Reanalysis : Re-examine NMR data for undetected diastereomers .
Q. What strategies enhance enantiomeric excess (ee) in synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Jacobsen’s Co(III)-salen complexes for asymmetric epoxide opening .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) enrich desired enantiomers.
- Crystallization-Induced Diastereomer Transformation : Salt formation with chiral acids (e.g., L-tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
